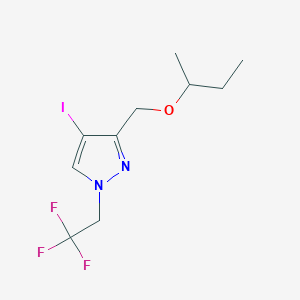

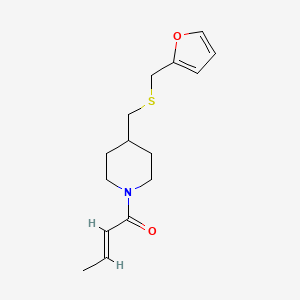

![molecular formula C17H14ClN3O2 B2751980 N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide CAS No. 878424-89-6](/img/structure/B2751980.png)

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be synthesized via many different methods of synthetic strategies, including the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions, including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .科学的研究の応用

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be modified or used as a scaffold for developing new antiviral agents.

Anti-HIV Activity

The structural framework of indole is also present in compounds with anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV-1 activities through molecular docking studies . This indicates that the compound may be explored for its efficacy against HIV strains.

Anticancer Potential

Indole derivatives have been synthesized and screened for their anticancer activities. For example, certain derivatives have been evaluated for their in vitro activity against human breast adenocarcinoma cancer cell lines . The compound could be investigated for similar antiproliferative properties.

Antimicrobial Properties

The antimicrobial potential of indole derivatives is well-documented, with various compounds showing promising activity against bacterial and fungal species . This suggests that our compound could be a candidate for developing new antimicrobial agents.

Nonlinear Optical Applications

While not directly related to the compound , indole derivatives have been studied for their nonlinear optical applications due to their absorption properties in the visible region . This opens up the possibility of exploring the compound for optoelectronic applications.

Pharmacological Activities

Indole derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitubercular, antidiabetic, and antimalarial activities . The compound , with its indole-like structure, could be a valuable pharmacophore for screening various pharmacological activities.

作用機序

Target of Action

Compounds with a similar quinoxaline core have been reported to exhibit potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Mode of Action

Quinoxaline derivatives have been found to bind with high affinity to multiple receptors , which could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Quinoxaline derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could have diverse molecular and cellular effects.

Action Environment

The chemical versatility of quinoxaline derivatives suggests that they may be adaptable to various environmental conditions .

将来の方向性

特性

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZSFOBGFFAXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2751897.png)

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2751901.png)

![(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2751912.png)

![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine](/img/structure/B2751914.png)

![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)